molecular formula C9H17NO2 B14704040 Butyl 3-(aziridin-1-yl)propanoate CAS No. 22480-24-6

Butyl 3-(aziridin-1-yl)propanoate

Cat. No.: B14704040
CAS No.: 22480-24-6
M. Wt: 171.24 g/mol
InChI Key: BJRXXRRJKPBDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-(aziridin-1-yl)propanoate (CAS 1870529-68-2) is a chemical compound with the molecular formula C9H17NO2 . It belongs to the class of aziridine derivatives, which are three-membered heterocyclic amines known for their significant reactivity. The aziridine ring is a key functional group in organic synthesis, where it serves as a versatile building block due to its propensity to undergo ring-opening reactions, facilitating the introduction of aminoalkyl chains into more complex molecules . Compounds containing the 3-(aziridin-1-yl)propanoate motif are of high interest in polymer chemistry. They are utilized in the synthesis and cross-linking of advanced polymeric materials, such as adhesives and coatings, where they can enhance material properties through their reactivity . Furthermore, aziridine-based compounds are extensively explored in medicinal chemistry research for their potential pharmacological activities, including as building blocks for novel therapeutic agents . Researchers value this compound for its application in developing new synthetic methodologies and functional materials. This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

Properties

CAS No.

22480-24-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

butyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3

InChI Key

BJRXXRRJKPBDKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1CC1

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents significantly influence reaction kinetics:

Solvent Screening Results

Solvent Dielectric Constant Yield (%) Byproducts
CH₂Cl₂ 8.93 92 <1%
MeCN 37.5 85 3%
THF 7.58 78 5%
Toluene 2.38 64 12%

Dichloromethane provides optimal balance between reagent solubility and aziridine stability.

Stoichiometric Considerations

Excess acylating agent prevents di- and mono-substituted byproducts:

Stoichiometry-Yield Relationship

Acid:Trimethylolpropane Ratio Trisubstituted Product (%)
3.0:1 76
3.3:1 89
4.0:1 92
5.0:1 93

Economic analysis recommends 3.3:1 ratio for industrial applications.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance safety and efficiency:

System Parameters

  • Reactor Volume: 12 mL
  • Flow Rate: 0.8 mL/min
  • Temperature: 25°C

Performance Metrics

Metric Batch Continuous Flow
Space-Time Yield 0.8 g/L/hr 4.2 g/L/hr
Impurity Profile 2.1% 0.7%
Thermal Runaway Risk High Negligible

This approach reduces reaction time from 12 hr to 23 min while maintaining 91% yield.

Analytical Characterization

Spectroscopic Verification

Key spectral signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 2.75 (m, 6H, CH₂-N aziridine)
  • δ 3.95 (s, 6H, OCH₂-C)
  • δ 4.10 (t, J=6.4 Hz, 6H, COOCH₂)

IR (ATR)

  • 1745 cm⁻¹ (C=O ester)
  • 1250 cm⁻¹ (C-N aziridine)

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise in reducing reaction times:

Conditions

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Light Source: 450 nm LEDs
  • Solvent: DMSO

Results

  • 87% yield in 45 min
  • Excellent functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:

Common Reagents and Conditions

Major Products Formed

    Ring-Opened Products: Substituted amines.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • This compound outperforms simple esters (e.g., butyl propionate) in applications requiring covalent bonding but is less stable under acidic or aqueous conditions due to aziridine’s susceptibility to hydrolysis .
  • Enzymatically synthesized phenolic esters (e.g., butyl 3-(4-hydroxyphenyl)propanoate) exhibit superior antioxidant activity but lack the mechanical reinforcement properties of aziridine-based cross-linkers .
  • Sodium carboxylate ligands (L1–L5) demonstrate high catalytic efficiency in hydrosilylation but require metal cofactors, unlike aziridine’s metal-free reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.